![molecular formula C20H26O6 B1244073 Xerophilusin C](/img/structure/B1244073.png)
Xerophilusin C
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Overview
Description
Xerophilusin C is a natural product found in Isodon xerophilus with data available.
Scientific Research Applications
Cytotoxic Activities in Cancer Cell Lines
Xerophilusin C, along with its analogs xerophilusins A and B, has been identified as having significant cytotoxic activity against various cancer cell lines. This includes K562, HL-60, and MKN-28 cells. Such compounds are isolated from the leaves of Isodon xerophilus and their structures are determined based on spectral properties and X-ray crystallographic analysis (Hou et al., 2000).
Potential Anti-Inflammatory Effects
Research indicates that xerophilusin C and related compounds from Isodon xerophilus, such as xerophilusin A and B, exhibit potential anti-inflammatory effects. They have been shown to inhibit LPS-induced NO production in RAW 264.7 macrophages. These findings suggest their potential as anti-inflammatory agents, particularly in the context of NF-kappaB translocation and the consequent decrease of pro-inflammatory mediators (Aquila et al., 2009).
Effects on Cell Cycle and Apoptosis in Cancer Cells
Xerophilusin B, a closely related compound to xerophilusin C, has been studied for its effects on cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells. It has been shown to exhibit antiproliferative effects against these cancer cells in a time- and dose-dependent manner, inducing G2/M cell cycle arrest and promoting apoptosis through the mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade pathway (Yao et al., 2015).
Broad Spectrum Cytotoxicity
Xerophilusin C and its analogs have also shown broad spectrum cytotoxicity against various human tumor cells, including chronic myelogenous leukemia, stomach adenocarcinoma, and hepatocellular carcinoma cell lines. This broad-spectrum activity suggests their potential for development into chemotherapeutic agents (Li et al., 2011).
Potential for Chemotherapeutic Agent Development
Xerophilusin B, closely related to xerophilusin C, has demonstrated potential as a chemotherapeutic agent for esophageal squamous cell carcinoma. It has been observed to inhibit tumor growth in human esophageal tumor xenografts in mice without significant adverse effects, suggesting safety and efficacy in treating this type of cancer (Yao et al., 2015).
properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2S,3S,5S,8R,9S,13S,14S,15R)-3,13,14-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |
InChI |
InChI=1S/C20H26O6/c1-8-9-7-10(21)11-18-6-4-5-17(2,3)12(18)14(23)20(24)19(11,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16?,18+,19-,20+/m0/s1 |
InChI Key |
GSRZMSWBSLHHAD-JXLQEGGWSA-N |
Isomeric SMILES |
CC1(CCC[C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2[C@H](C[C@H]([C@@H]5OC3O4)C(=C)C6=O)O)O)O)C |
Canonical SMILES |
CC1(CCCC23C1C(C4(C56C2C(CC(C5OC3O4)C(=C)C6=O)O)O)O)C |
synonyms |
xerophilusin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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